molecular formula C12H18N2 B156673 2-(3,4-Dimethylphenyl)piperazine CAS No. 137684-27-6

2-(3,4-Dimethylphenyl)piperazine

Cat. No.: B156673
CAS No.: 137684-27-6
M. Wt: 190.28 g/mol
InChI Key: DEVCAUSAFYFVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenyl)piperazine is a chemical compound of significant interest in pharmaceutical and neuroscience research. It serves as a crucial synthetic intermediate and pharmacophore in the development of novel bioactive molecules. The piperazine ring is a common feature in many drugs and research compounds due to its favorable physicochemical properties and ability to contribute to target binding . This specific derivative is notably recognized as a key precursor in the synthesis of selective dopamine receptor ligands . For instance, it is used to create potent and selective antagonists for the dopamine D4 receptor, such as the research compound A-381393 . The 3,4-dimethylphenyl group attached to the piperazine ring is a structural feature that helps confer high binding affinity and selectivity at this receptor subtype, making this compound an invaluable building block for scientists studying the central nervous system and developing research tools for psychiatric and neurological conditions . Researchers utilize this compound in the exploration of receptor mechanisms and the design of new chemical entities for potential application in areas such as schizophrenia, cognitive function, and attention deficit disorders . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9-3-4-11(7-10(9)2)12-8-13-5-6-14-12/h3-4,7,12-14H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVCAUSAFYFVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CNCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594424
Record name 2-(3,4-Dimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137684-27-6
Record name 2-(3,4-Dimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethylphenylpiperazine Derivatives

General Synthetic Strategies for Piperazine (B1678402) Ring Formation

The construction of the piperazine ring is a fundamental step in the synthesis of these derivatives. Several classical and modern methods are employed, each with its advantages and limitations.

Nucleophilic Substitution Reactions in Piperazine Synthesis

Nucleophilic substitution is a cornerstone of piperazine synthesis. A common approach involves the reaction of a suitable aniline (B41778) with a bis-(2-haloethyl)amine or diethanolamine. mdpi.com For instance, the reaction of 1-(2,3-dimethylphenyl)piperazine (B150784) with 3,6-dichloro-4,5-dimethylpyridazine (B1321573) in the presence of potassium carbonate at high temperatures yields 3-chloro-6-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4,5-dimethylpyridazine. prepchem.com This reaction demonstrates the utility of nucleophilic substitution in constructing complex piperazine derivatives.

Another example involves the reaction of piperazine with pentafluoropyridine, where piperazine acts as a nucleophile, leading to the substitution of a fluorine atom. researchgate.net These reactions often require a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The regioselectivity of these substitutions can be influenced by the electronic properties of the starting materials. researchgate.net

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for forming C-N bonds and is integral to many piperazine syntheses. thieme-connect.com This reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. thieme-connect.com A variety of reducing agents can be used, including sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). thieme-connect.comnih.gov

For example, a benzylpiperazine derivative was synthesized via reductive amination of a benzaldehyde (B42025) with piperazine. thieme-connect.com In another instance, 3-substituted piperazine-2-acetic acid esters were synthesized from β-keto esters through a reductive amination step using ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride. nih.gov However, this method can sometimes lead to racemization, as was observed in the synthesis of phenyl-substituted piperazines. nih.gov Continuous-flow hydrogenation offers a greener alternative to traditional reducing agents, utilizing H₂ gas in a safer and more efficient manner. thieme-connect.com

A general approach for synthesizing piperazines involves the double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to yield the piperazine ring. mdpi.comresearchgate.net

Cyclization Reactions in Piperazine Core Construction

Cyclization reactions provide a powerful means to construct the piperazine core from linear precursors. Gold-catalyzed cyclization of alkynylamines has been shown to be an efficient method for synthesizing piperazine derivatives. rsc.org This method proceeds under mild conditions with low catalyst loading. rsc.org

Another approach involves the Dieckmann cyclization of compounds of the type CH₂(NR)C(O)CH₂N(R')CO₂Ph to form piperazine-2,5-diones. epa.gov These piperazinediones can then be reduced to the corresponding piperazines. google.com Palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines from propargyl carbonates and diamines, offering good yields and high stereochemical control. nih.gov

Arylation and Alkylation Methods for N-Substitution

Once the piperazine ring is formed, further functionalization, particularly at the nitrogen atoms, is often desired. Arylation and alkylation reactions are key methods for achieving this.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of N-arylpiperazines. nih.govresearchgate.netwikipedia.org This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It has been widely used in the synthesis of numerous biologically active compounds and approved drugs. mdpi.comresearchgate.net

The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. nih.govresearchgate.net For instance, using a RuPhos/Pd₂(dba)₃ catalyst system has been shown to provide moderate to high yields of mono-arylated piperazines in short reaction times. nih.gov This method has been successfully applied to a broad scope of aryl chlorides, including electron-rich and sterically hindered substrates. nih.govacs.org

Catalyst SystemLigandBaseSolventReaction TimeYieldRef
Pd₂(dba)₃/RuPhosRuPhosNaOtBuToluene10 minHigh nih.gov
Pd(OAc)₂/BINAPBINAPCs₂CO₃Toluene-Good wikipedia.org
(NHC)Pd(allyl)ClNHCNaOtBuDioxane5 min96% rsc.org

This table presents a selection of catalyst systems used in Buchwald-Hartwig amination for N-arylpiperazine synthesis.

Palladium-Catalyzed Arylation

Beyond the Buchwald-Hartwig amination, other palladium-catalyzed arylation methods are also employed for the N-substitution of piperazines. These reactions often involve the coupling of an aryl halide or triflate with a piperazine derivative. nih.govorganic-chemistry.org For example, a facile palladium-catalyzed methodology enables the synthesis of arylpiperazines under aerobic conditions, which is both environmentally friendly and cost-effective. organic-chemistry.org

Palladium-catalyzed reactions can also be used for the α-arylation of esters of small rings, providing a direct method to attach these structures to aromatic compounds. escholarship.org Furthermore, palladium nanoparticles have been shown to catalyze the regioselective arylation of unprotected allylamines. nih.gov

The synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, a key intermediate for the drug vortioxetine (B1682262), has been achieved through a palladium-catalyzed reaction between tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate and 2,4-dimethylthiophenol. google.comgoogle.com

N-Alkylation using Alkyl Halides or Sulfonates

The nitrogen atoms of the piperazine ring are nucleophilic and can be readily alkylated. N-alkylation using alkyl halides or sulfonates is a fundamental and widely employed method for the synthesis of N-alkyl piperazine derivatives. mdpi.com This reaction typically involves the nucleophilic substitution of a halide or sulfonate leaving group by the piperazine nitrogen.

The choice of the alkylating agent is crucial and can be an alkyl chloride, bromide, or a sulfonate like mesylate. mdpi.comnih.gov The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction. Common bases include potassium carbonate (K2CO3) and triethylamine (B128534). researchgate.netnih.gov

For instance, the synthesis of N-substituted propyl piperazines can be achieved by treating a piperazine derivative with an alkyl bromide. nih.gov In some cases, to control the regioselectivity and avoid dialkylation, one of the piperazine nitrogens can be protected with a group like Boc (tert-butyloxycarbonyl), which can be later removed. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to improve the yield and purity of the desired N-alkylated product. researchgate.netgoogle.com

Functional Group Manipulation and Derivatization

Acylation of Piperazine Amine Groups

The secondary amine group in piperazine derivatives is readily acylated to form amides. This reaction is a common strategy for introducing a variety of functional groups onto the piperazine scaffold. Acylation is typically achieved by reacting the piperazine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.gov

For example, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine can be reacted with trifluoromethanesulfonic anhydride in the presence of triethylamine to yield the corresponding sulfonamide derivative. nih.gov This method allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry. evitachem.com The acylation can also be performed using carboxylic acids with a suitable coupling agent.

N-Oxidation Reactions

N-oxidation of the tertiary amine nitrogens in the piperazine ring leads to the formation of N-oxides. google.comgoogle.com This transformation can be achieved using various oxidizing agents. Common reagents for N-oxidation include hydrogen peroxide in combination with acetic anhydride or trifluoroacetic anhydride, and meta-chloroperoxybenzoic acid (mCPBA). google.comrsc.org

The reaction conditions can influence the outcome, and in some cases, mono-N-oxides can be selectively formed. rsc.org N-oxides are often more polar than the parent amine and can sometimes act as prodrugs, being reduced back to the active tertiary amine in vivo. google.comgoogle.com The formation of N-oxides can be confirmed by spectroscopic methods such as NMR. google.com Theoretical calculations can also be used to predict the most likely site of N-oxidation in molecules with multiple nitrogen atoms. rsc.org It's important to note that N-oxidation is a common metabolic pathway for many tertiary amine drugs. google.com

Specific Synthetic Examples of 2-(3,4-Dimethylphenyl)piperazine Derivatives

Synthesis of 3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one (PD 168568) Analogs

Synthesis of 1-(2-((3,4-Dimethylphenyl)thio)phenyl)piperazine Derivatives

A key derivative in this class is 1-(2-((3,4-dimethylphenyl)thio)phenyl)piperazine. nih.govchemicalbook.com Several synthetic routes have been developed for this compound and its analogs.

One common approach involves a palladium-catalyzed cross-coupling reaction. This can be achieved by reacting 1-(2-bromophenyl)piperazine (B87059) with 3,4-dimethylthiophenol in the presence of a palladium catalyst and a suitable ligand. google.com Alternatively, the coupling can be performed between 2-((3,4-dimethylphenyl)thio)aniline and bis(2-chloroethyl)amine (B1207034) hydrochloride. google.com

Another strategy starts with the S-arylation of 3,4-dimethylthiophenol with a suitable aryl halide, followed by reduction of a nitro group to an aniline, and subsequent formation of the piperazine ring. google.comgoogle.com The piperazine ring can be introduced by reacting the aniline derivative with bis(2-chloroethyl)amine. google.com

The choice of catalyst, ligand, base, and solvent is critical for the efficiency of these palladium-catalyzed reactions. google.comgoogle.com Modifications to the reaction conditions can be made to optimize the yield and purity of the final product.

Ultrasound-Assisted Synthesis of N'-(3,4-Dimethylphenyl)piperazine Dithiocarbamates

Research into the synthesis of piperazine-based dithiocarbamates has demonstrated the utility of ultrasound assistance in producing these compounds. nih.gov A series of piperazine-1-carbodithioates, including a derivative with a 3,4-dimethylphenyl group, were synthesized through this method. nih.govdntb.gov.uamdpi.comresearchgate.netnih.gov

The synthetic pathway involves the reaction of a monosubstituted piperazine with N-phenylacetamides. nih.govdntb.gov.uaresearchgate.net This reaction is conducted in methanol (B129727) with the presence of sodium acetate and carbon disulfide. mdpi.comnih.gov The application of ultrasound to this reaction mixture allows for the synthesis to be completed in a significantly reduced timeframe. mdpi.comnih.gov

When compared to traditional methods that require 12 to 18 hours of reaction time at room temperature, the ultrasound-assisted approach achieves the desired products in just 30 minutes at a temperature of 70 °C. mdpi.comnih.gov This acceleration of the reaction is a key advantage of this methodology.

The yields obtained from the ultrasound-assisted synthesis are also notably higher. mdpi.comnih.gov While conventional methods produce yields in the range of 55-65%, the use of ultrasound boosts the yields to an excellent 80-90%. mdpi.comnih.gov This demonstrates a more efficient conversion of reactants to products. mdpi.comnih.gov

The following table provides a comparative overview of the reaction conditions and outcomes for the synthesis of N'-(aryl)piperazine dithiocarbamates.

Synthetic MethodReaction TemperatureReaction TimeProduct Yield
Ultrasound-Assisted 70 °C30 minutes80-90%
Conventional Room Temperature12-18 hours55-65%

This data reflects the synthesis of a series of piperazine-1-carbodithioates, which includes the 3,4-dimethylphenyl derivative. mdpi.comnih.gov

The study specifically identifies the 3,4-dimethylphenyl derivative as one of the synthesized compounds (designated as 5j). nih.govdntb.gov.ua The research also explored the synthesis of other derivatives, including those with 2-chlorophenyl, 2,4-dimethylphenyl, 3,4-dichlorophenyl, and 2,5-dimethoxyphenyl substitutions. nih.gov

Pharmacological and Biological Activities of Dimethylphenylpiperazine Derivatives

Broad Spectrum of Biological Activity Profiles

The piperazine (B1678402) moiety is a prevalent structural feature in numerous well-known drugs, demonstrating a remarkable range of pharmacophoric activities. ijrrjournal.comwisdomlib.org Even minor alterations to the substitution patterns on the piperazine nucleus can result in substantial differences in the medicinal properties of the derived compounds. ijrrjournal.comwisdomlib.org This versatility has led to the exploration of dimethylphenylpiperazine derivatives in various therapeutic areas.

Research has highlighted the potential of piperazine derivatives in several key areas:

Antimicrobial and Antifungal Activity: Certain synthesized piperazine derivatives have demonstrated significant activity against various bacterial and fungal strains. acgpubs.orgresearchgate.net Studies have shown their effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. acgpubs.orgresearchgate.net

Anti-inflammatory Properties: The anti-inflammatory potential of piperazine derivatives has garnered considerable attention for their possible therapeutic uses. wisdomlib.org

Anticonvulsant Effects: Piperazine derivatives are also being investigated for their potential anticonvulsant properties, particularly in the context of epilepsy. wisdomlib.org

Neuroprotective Effects: Some arylpiperazine derivatives linked to coumarin (B35378) have been shown to exhibit neuroprotective effects through their antioxidant and anti-inflammatory activities. nih.gov

The broad spectrum of activities underscores the importance of the piperazine scaffold in medicinal chemistry, with applications spanning from infectious diseases to neurological disorders. ijrrjournal.comwisdomlib.org

Neurotransmitter Receptor System Interactions

A primary focus of research on dimethylphenylpiperazine derivatives has been their interaction with various neurotransmitter receptors in the central nervous system (CNS). ijrrjournal.com These interactions are fundamental to their potential therapeutic applications in treating psychiatric and neurological conditions.

Dimethylphenylpiperazine derivatives have shown significant interactions with dopamine (B1211576) receptors, particularly the D2 and D4 subtypes.

One notable derivative, 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), has been identified as a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist. nih.gov Studies revealed that OPC-4392 has a binding affinity for ³H-spiperone-labeled D2 receptors that is 500 times higher than for ³H-SCH 23390-labeled D1 receptors. nih.gov Further investigation indicated that OPC-4392's competition with ³H-spiperone binding differs for postsynaptic D2 receptors and presynaptic dopamine autoreceptors. nih.gov This compound has been shown to inhibit L-dihydroxyphenylalanine (DOPA) formation in rat striatal slices, an effect that is reversed by the D2 receptor antagonist sulpiride, suggesting it acts as a dopamine agonist at presynaptic D2 receptors. nih.gov

Another area of research has focused on the enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a potent and selective dopamine D4 receptor ligand. nih.gov The (R)-enantiomer displayed a six-fold higher affinity for D4 receptors compared to the (S)-enantiomer. nih.gov Furthermore, the (R)-enantiomer demonstrated high selectivity for D4 receptors over D2 and D3 receptors. nih.gov The dopamine D4 receptor is of particular interest due to its polymorphic nature and its association with conditions like attention-deficit hyperactivity disorder (ADHD) and schizophrenia. nih.gov

Table 1: Dopamine Receptor Affinity of Selected Dimethylphenylpiperazine Derivatives

CompoundReceptor SubtypeAffinity (Ki)Reference
7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392)D2500x > D1 nih.gov
(R)-3-(3,4-dimethylphenyl)-1-propylpiperidineD4High nih.gov
(S)-3-(3,4-dimethylphenyl)-1-propylpiperidineD4Moderate nih.gov

The interaction of dimethylphenylpiperazine derivatives with serotonin (B10506) (5-HT) receptors is a key aspect of their pharmacological profile, with significant implications for treating mood and anxiety disorders. nih.govnih.gov

5-HT1A Receptor Agonism: Arylpiperazine derivatives are among the most important classes of ligands for the 5-HT1A receptor. nih.gov These compounds often act as partial agonists, sometimes referred to as serotonin normalizers, and are explored for their anxiolytic and antidepressant effects. nih.gov Dysfunctions in 5-HT1A neurotransmission are linked to stress, aggression, and various psychiatric disorders. semanticscholar.org The development of selective 5-HT1A receptor ligands is often associated with the incorporation of a 4-alkyl-1-arylpiperazine scaffold. semanticscholar.org For instance, certain N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl) derivatives have shown high affinity for the 5-HT1A receptor. semanticscholar.org Some coumarin-piperazine derivatives have also been identified as potent 5-HT1A receptor agents. nih.gov

5-HT3 Receptor Antagonism: 5-HT3 receptor antagonists, often called "setrons," are primarily used as antiemetics to manage nausea and vomiting, especially that induced by chemotherapy. wikipedia.orgdrugs.com They work by blocking serotonin from binding to 5-HT3 receptors on the vagus nerve terminals and in the chemoreceptor trigger zone of the brain. wikipedia.orgnih.gov The stereochemical configuration of these antagonists can be a crucial determinant of their affinity for 5-HT3 receptors. nih.gov

5-HT2A/C Receptor Binding: Altered binding at 5-HT2A/C receptors has been implicated in conditions like Sudden Infant Death Syndrome (SIDS). nih.gov Research has shown that some arylpiperazine derivatives exhibit affinity for 5-HT2A receptors. For example, some coumarin-piperazine hybrids have shown low nanomolar affinities for both 5-HT1A and 5-HT2A receptors. nih.gov The development of dimeric versions of known 5-HT2A receptor antagonists, such as M-100907, is also an area of active investigation. nih.gov

Table 2: Serotonin Receptor Interactions of Selected Dimethylphenylpiperazine Derivatives

Compound ClassReceptor SubtypeActivityReference
Arylpiperazines5-HT1AAgonism/Partial Agonism nih.govnih.gov
Coumarin-piperazine derivatives5-HT1AHigh Affinity nih.gov
"Setrons"5-HT3Antagonism wikipedia.orgdrugs.com
Coumarin-piperazine hybrids5-HT2ANanomolar Affinity nih.gov

A significant number of dimethylphenylpiperazine derivatives function as reuptake inhibitors for serotonin and dopamine, which increases the extracellular concentrations of these neurotransmitters. wikipedia.orgwikipedia.org

A serotonin-dopamine reuptake inhibitor (SDRI) blocks the action of the serotonin transporter (SERT) and the dopamine transporter (DAT). wikipedia.org This dual action is believed to offer a broader spectrum of therapeutic effects compared to selective serotonin reuptake inhibitors (SSRIs). wikipedia.org

Studies on novel diphenylbutylpiperazinepyridyl derivatives have shown that they can potently inhibit the reuptake of serotonin, norepinephrine (B1679862), and dopamine. nih.gov Some of these compounds also increase the release of serotonin and dopamine. nih.gov The development of such triple reuptake inhibitors (TRIs) or SNDRIs (serotonin-norepinephrine-dopamine reuptake inhibitors) is a promising area of research for new antidepressants with potentially faster onset of action and greater efficacy. wikipedia.org

The structural features of these molecules, such as the nature of the aromatic ring substituents and the length of the linker, play a critical role in determining their selectivity and potency for the different monoamine transporters. biomolther.org

Certain 1,4-substituted piperazine derivatives have been synthesized and evaluated for their affinity towards alpha-adrenoceptors. nih.gov Blockade of α1-adrenoceptors can lead to reduced vascular resistance and a decrease in blood pressure, making these compounds potential antihypertensive agents. nih.gov

In a study of various 1,4-substituted piperazine derivatives, several compounds displaced [3H]prazosin from cortical binding sites in the low nanomolar range, indicating high affinity for α1-adrenoceptors. nih.gov The most promising compounds in this series possessed an 1-(o-methoxyphenyl)piperazine moiety, which appears to be important for high affinity. nih.gov These compounds also demonstrated potent α1-antagonistic activity in functional assays. nih.gov

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has been implicated in various physiological and pathological processes, including colorectal cancer. nih.govfrontiersin.org Research into antagonists of this receptor has revealed significant species-dependent differences in their activity. nih.gov

One such antagonist, CID-2745687, has been shown to inhibit the constitutive activity of GPR35, which can promote anchorage-independent growth in colorectal cancer cells. nih.govfrontiersin.org This suggests that GPR35 antagonists could be promising anti-cancer agents. nih.gov However, the effectiveness of these antagonists can vary depending on the species and the specific agonist they are competing against. nih.gov

Enzyme and Ion Channel Modulation

Acyl-CoA: Cholesterol O-Acyltransferase (ACAT) Inhibition

Acyl-CoA: cholesterol O-acyltransferase (ACAT) is an enzyme responsible for the esterification of cholesterol, a process crucial for cellular cholesterol homeostasis. nih.govnih.govscbt.com Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. nih.govdocumentsdelivered.com

A novel series of ACAT inhibitors derived from N-(3,5-dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine has been synthesized and evaluated. nih.gov One compound from this series, designated as compound 45, demonstrated potent inhibition of rat hepatic ACAT and significant hypocholesterolemic activity in rats on a high-cholesterol diet. nih.gov Notably, this compound was more effective than the known ACAT inhibitor, CI-976. nih.gov

Further studies revealed that compound 45 also strongly inhibited microsomal ACAT from human-derived cell lines, HepG2 (hepatocarcinoma) and Caco-2 (colon adenocarcinoma). nih.gov This suggests that it may inhibit ACAT in both the liver and intestine in humans, regardless of the distribution of ACAT isozymes. nih.gov

Table 1: In vitro ACAT Inhibitory Activity of Compound 45

Cell LineIC50 (µM)
Rat Hepatic MicrosomesData not specified, but noted as more potent than CI-976
HepG2 (Human)Strong inhibition noted
Caco-2 (Human)Strong inhibition noted

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

KtrAB Ion Channel Inhibition

The KtrAB system is a potassium ion channel found in bacteria. While research on the direct inhibition of the KtrAB ion channel by 2-(3,4-dimethylphenyl)piperazine derivatives is not extensively available, studies on similar piperazine-containing compounds provide insights into their potential as ion channel modulators. For instance, piperazine itself has been shown to inhibit inward-rectifier K+ (Kir) channels, which are important in cardiac function. nih.gov The KV1.3 voltage-gated potassium ion channel, involved in immune and nervous system processes, is another target for which inhibitors are being developed, some with a piperazine-like structure. nih.gov The ability of piperazine derivatives to interact with ion channels suggests that this compound derivatives could also exhibit inhibitory activity against channels like KtrAB, although specific studies are needed to confirm this.

Investigational Therapeutic Applications

Antidepressant Potential

The piperazine scaffold is a common feature in many antidepressant drugs. researchgate.netnih.gov Derivatives of piperazine are being investigated for their potential as novel antidepressant agents, primarily through their action on monoamine transporters. nih.govnih.gov

A class of N-(1,2-diphenylethyl)piperazines has been identified as dual inhibitors of serotonin and norepinephrine reuptake. nih.gov Two compounds in this series showed in vitro profiles comparable to the established dual reuptake inhibitor, duloxetine (B1670986). nih.gov This dual-action mechanism is a recognized strategy for developing effective antidepressants. biomolther.orgnih.govwikipedia.org

Another piperazine derivative, Lu AA21004 (1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine), has been developed as an antidepressant. nih.gov It exhibits affinity for multiple serotonin receptors (5-HT1A, 5-HT1B, 5-HT3, and 5-HT7) and the serotonin transporter (SERT). nih.gov In preclinical studies, Lu AA21004 was shown to increase extracellular levels of serotonin, noradrenaline, and dopamine. nih.gov A phase II clinical trial demonstrated its efficacy in treating major depressive disorder. nih.gov

Furthermore, newly synthesized piperazine hydrazide derivatives have been evaluated for their potential as CNS-active antidepressants, showing promising results in preclinical models. cuestionesdefisioterapia.com

Table 2: Investigational Piperazine Derivatives with Antidepressant Potential

Compound/ClassMechanism of ActionKey Findings
N-(1,2-diphenylethyl)piperazinesDual serotonin/norepinephrine reuptake inhibition nih.govComparable in vitro profiles to duloxetine nih.gov
Lu AA21004Multi-target serotonergic agent and SERT inhibitor nih.govIncreased extracellular levels of serotonin, noradrenaline, and dopamine; effective in a Phase II trial for MDD nih.gov
Piperazine hydrazide derivativesMAO-A inhibition cuestionesdefisioterapia.comPromising drug-like qualities and BBB penetration cuestionesdefisioterapia.com

BBB refers to the blood-brain barrier. MDD refers to Major Depressive Disorder.

Antipsychotic Potential

Piperazine derivatives are a cornerstone in the development of antipsychotic medications. nih.govnih.gov Many currently available typical and atypical antipsychotics act on dopamine and serotonin receptors, and various piperazine derivatives have shown promising activity at these targets. nih.gov

The antipsychotic effect of these derivatives is often attributed to their ability to modulate dopamine D2 and serotonin 5-HT2A receptors. nih.govnih.gov For instance, aripiprazole, an arylpiperazine derivative, exerts its antipsychotic action by blocking these receptors. nih.gov

Recent research has focused on developing multi-receptor ligands to achieve a broader therapeutic effect with fewer side effects. nih.gov A novel series of piperazine derivatives was designed to target D2, 5-HT1A, 5-HT2A, and H3 receptors. nih.gov One compound from this series, 3w, exhibited a favorable antipsychotic-like profile in animal models, reversing behaviors associated with psychosis and showing a low propensity for common side effects like weight gain and hyperprolactinemia. nih.gov

Table 3: Receptor Binding Profile of Compound 3w

ReceptorAffinity (IC50 nM)Functional Activity
D211.6Potent Antagonist
5-HT1A218.5Moderate Antagonist
5-HT2A141.8Moderate Antagonist
H3232.3Moderate Antagonist

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Properties

Piperazine derivatives have demonstrated significant anti-inflammatory properties in various preclinical studies. wisdomlib.orgresearchgate.netnih.gov These compounds can modulate inflammatory pathways by affecting cytokine production and the activity of inflammatory enzymes. nih.govnih.govmdpi.com

One study investigated a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), and found that it reduced paw edema and the levels of pro-inflammatory cytokines TNF-α and IL-1β in a carrageenan-induced pleurisy model. nih.gov Another study on novel piperazine derivatives, PD-1 and PD-2, showed they inhibited nitrite (B80452) production and the generation of TNF-α in a dose-dependent manner. nih.gov

Furthermore, some methyl salicylate (B1505791) derivatives bearing a piperazine moiety have exhibited potent anti-inflammatory activities, with two compounds, M15 and M16, showing activity comparable to or greater than aspirin (B1665792) and indomethacin. semanticscholar.org Compound M16 was found to significantly inhibit the release of IL-6 and TNF-α and attenuate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. semanticscholar.orgnih.gov

Phenylpiperazine derivatives have also been synthesized as dual cytokine regulators, capable of suppressing TNF-α and augmenting the anti-inflammatory cytokine IL-10. nih.gov

Table 4: Anti-inflammatory Activity of Investigational Piperazine Derivatives

CompoundModelKey Findings
LQFM182Carrageenan-induced pleurisy nih.govReduced paw edema and levels of TNF-α and IL-1β nih.gov
PD-1 and PD-2In vitro model nih.govDose-dependent inhibition of nitrite production and TNF-α generation nih.gov
M16In vitro and in vivo models semanticscholar.orgPotent anti-inflammatory activity, inhibited IL-6 and TNF-α release, attenuated COX-2 expression semanticscholar.org
Phenylpiperazine derivative 5kIn vivo LPS challenge nih.govSuppressed TNF-α and augmented IL-10, provided protection against lethal LPS challenge nih.gov

LPS refers to lipopolysaccharide.

Antimicrobial Activities

Piperazine derivatives are recognized for their potential to combat microbial infections, a critical area of research due to the rise of multidrug-resistant pathogens. researchgate.net Various studies have highlighted the antibacterial and antifungal properties of compounds incorporating the dimethylphenylpiperazine moiety.

Antibacterial Activity:

A number of synthesized piperazine derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For instance, certain amino acid conjugated diphenylmethylpiperazine derivatives, particularly those with Phenylalanine and Tryptophan, have exhibited antibacterial efficacy comparable to conventional antimicrobial drugs. researchgate.net In other research, some 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene derivatives showed high activity against S. aureus and E. coli. researchgate.net

A series of novel Mannich bases derived from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and different piperazine derivatives were synthesized and screened for their antimicrobial activity. nih.gov Significant activity was observed against Gram-positive bacteria, particularly staphylococci and bacteria from the Micrococcus and Bacillus genera. nih.gov Some derivatives also showed activity against selected Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

Compound/Derivative Target Bacteria Activity Level Reference
Phe and Trp conjugated diphenylmethylpiperazine Gram-positive & Gram-negative Comparable to conventional drugs researchgate.net
1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives S. aureus, E. coli High researchgate.net
Mannich Bases (PG7, PG8) Staphylococci Significant nih.gov
Mannich Bases (PG1-3) Micrococcus, Bacillus Significant nih.gov
Mannich Bases (PG7) Enterobacteriaceae Significant nih.gov

Antifungal Activity:

In addition to antibacterial effects, several piperazine derivatives have shown promising antifungal activity. researchgate.netresearchgate.net For example, a series of flavonol derivatives containing piperazine and quinoxaline (B1680401) demonstrated good antifungal activity against various fungi. researchgate.net One derivative, N5, was particularly effective against Phomopsis sp. and Phytophthora capsica, with EC50 values of 12.9 and 25.8 μg/mL, respectively, outperforming the commercial fungicide azoxystrobin. researchgate.net Furthermore, all tested newly synthesized Mannich bases with a piperazine moiety showed high fungistatic activity against Candida spp. yeasts, especially C. parapsilosis. nih.gov

Table 2: Antifungal Activity of Selected Piperazine Derivatives

Compound/Derivative Target Fungi Activity Level (EC50/MIC) Reference
Flavonol derivatives with piperazine and quinoxaline Various fungi Good researchgate.net
N5 Phomopsis sp. 12.9 μg/mL researchgate.net
N5 Phytophthora capsica 25.8 μg/mL researchgate.net
Mannich Bases (PG7) C. parapsilosis 0.49 µg/mL nih.gov
Mannich Bases (PG8) C. parapsilosis 0.98 µg/mL nih.gov

Antiviral Activities

The structural versatility of piperazine has also been leveraged in the development of antiviral agents. researchgate.net Research has focused on the synthesis of piperazine derivatives with activity against various viruses, including Human Immunodeficiency Virus (HIV) and flaviviruses like Dengue (DENV) and Zika (ZIKV).

A study on diarylpyrimidine derivatives bearing a piperazine sulfonyl group identified them as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Several of these compounds exhibited extremely potent anti-HIV-1 activities, with EC50 values in the low micromolar to nanomolar range, comparable or superior to existing antiviral drugs like Efavirenz (EFV) and Nevirapine (NVP). nih.gov Specifically, compounds 18a(2–5) and 18b(2–4) showed EC50 values ranging from 0.0049 μM to 0.0026 μM. nih.gov

In another study, a library of piperazine-derived small molecules was screened for activity against ZIKV and DENV. unimi.it Two lead compounds, 42 and 44, demonstrated promising broad-spectrum activity against both viruses, with IC50 values in the low micromolar range. unimi.it Compound 42 had an IC50 of 6.6 µM against ZIKV and 6.7 µM against DENV, while compound 44 showed IC50 values of 1.9 µM and 1.4 µM, respectively. unimi.it

Furthermore, 2-(3-amino-4-piperazinylphenyl)-chromone derivatives have been synthesized and evaluated for their antiviral properties. nih.gov These compounds, particularly those with 2-pyridinylpiperazinylphenyl substituents, displayed selective antiviral activity against the Severe Acute Respiratory Syndrome-Coronavirus (SARS-CoV). nih.gov

Table 3: Antiviral Activity of Selected Piperazine Derivatives

Compound/Derivative Target Virus Activity Level (EC50/IC50) Reference
Diarylpyrimidine derivatives (18a(2–5), 18b(2–4)) HIV-1 0.0026 - 0.0049 µM nih.gov
Piperazine derivative 42 ZIKV 6.6 µM unimi.it
Piperazine derivative 42 DENV 6.7 µM unimi.it
Piperazine derivative 44 ZIKV 1.9 µM unimi.it
Piperazine derivative 44 DENV 1.4 µM unimi.it
2-(3-amino-4-(2-pyridinylpiperazinyl)phenyl)chromones SARS-CoV Selective activity nih.gov

Anticancer Properties

Arylpiperazine derivatives have emerged as a significant class of compounds in cancer research, with many derivatives exhibiting cytotoxic effects against various cancer cell lines. mdpi.com Their mechanism of action often involves targeting key molecules implicated in cancer progression. mdpi.com

Several studies have reported the synthesis of piperazine derivatives with potent anticancer activity. For example, novel vindoline–piperazine conjugates were synthesized and showed significant antiproliferative effects. nih.gov Compounds 23 and 25 were particularly potent, inhibiting the growth of most tested cancer cell lines by more than 60%, especially in colon, CNS, melanoma, renal, and breast cancers. nih.gov

Benzofuran-based piperazine derivatives have also been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Compounds 9h, 11d, 11e, and 13c showed potent CDK2 inhibitory activity with IC50 values of 40.91, 41.70, 46.88, and 52.63 nM, respectively. nih.gov

Furthermore, quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors that also inhibit the anti-apoptotic Bcl-2 protein. mdpi.com One such compound inhibited the proliferation of several cancer cell lines, including those of the breast, skin, pancreas, and cervix. mdpi.com

Table 4: Anticancer Activity of Selected Piperazine Derivatives

Compound/Derivative Cancer Cell Line(s) Mechanism/Activity Reference
Vindoline-piperazine conjugates (23, 25) Colon, CNS, melanoma, renal, breast >60% growth inhibition nih.gov
Benzofuran-piperazine derivatives (9h, 11d, 11e, 13c) Various Potent CDK2 inhibitors (IC50: 40.91 - 52.63 nM) nih.gov
Quinoxalinyl–piperazine derivative Breast, skin, pancreas, cervix G2/M cell cycle arrest, Bcl-2 inhibition mdpi.com
Thiazolinylphenyl–piperazine derivatives (21-23) MCF-7 (breast) 50% reduction in cell viability at ≥25 μM mdpi.com

Anti-parasitic Activities

The search for new therapeutic agents against neglected tropical diseases like leishmaniasis and Chagas disease has led to the investigation of natural and synthetic compounds, including those derived from the Piper genus. nih.gov While direct studies on the anti-parasitic activity of this compound are not extensively documented in the provided context, the broader class of piperazine-containing compounds has shown promise. Historically, piperazine itself was used as an anthelmintic for treating worm infections. researchgate.net

Research on the essential oil of Piper tuberculatum Jacq, a plant from the same family as black pepper, revealed anti-parasitic activity. nih.gov The essential oil demonstrated activity against parasitic forms of Leishmania infantum and Leishmania braziliensis, as well as the epimastigote form of Trypanosoma cruzi. nih.gov The observed effects are likely attributed to the presence of terpenes in the essential oil. nih.gov This highlights the potential of piper-related compounds in anti-parasitic drug discovery.

Hypocholesterolemic Activity

Certain N-phenylpiperazine derivatives have been synthesized and evaluated for their ability to lower cholesterol levels. nih.gov A study investigating a series of 4-(4-phenyl-1-piperazinyl)-1-(4-fluorophenyl)-2-(acyloxy)-1-butanones and 4-aryl-5-[ω-(4-aryl-1-piperazinyl)alkyl]-1,3-dioxol-2-ones found that several of the dioxolone derivatives exhibited plasma cholesterol-lowering activity in normal rats. nih.gov Two of the most active compounds, 6 and 8, were found to be more potent than the standard drug clofibrate. nih.gov

Another study on 3- and 4-phenyl-piperidine-2,6-dione derivatives, which share structural similarities with piperazine derivatives, also reported hypolipidemic activity. nih.gov The 3-phenyl compound was particularly effective, lowering cholesterol and triglycerides by inhibiting their de novo synthesis in the liver. nih.gov This compound also led to a reduction in cholesterol levels in chylomicrons, very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL), while significantly increasing high-density lipoprotein (HDL) cholesterol. nih.gov

Table 5: Hypocholesterolemic Activity of Selected Piperazine and Related Derivatives

Compound/Derivative Effect Potency Reference
Dioxolone derivatives (6, 8) Lowers plasma cholesterol More potent than clofibrate nih.gov
3-phenyl-piperidine-2,6-dione Lowers cholesterol and triglycerides, increases HDL Effective in normal and hyperlipidemic models nih.gov

Mechanistic Investigations and Ligand Receptor Interactions

In Vitro Receptor Binding Assays

In vitro binding assays are fundamental in characterizing the affinity of a ligand for a specific receptor. These assays typically involve the use of radiolabeled ligands that bind to the receptor of interest. The affinity of an unlabeled compound, such as 2-(3,4-Dimethylphenyl)piperazine, is then determined by its ability to displace the radioligand.

Radioligand Binding Studies

Radioligand binding studies are a cornerstone for determining the binding affinity of a compound to a receptor. These experiments utilize a radiolabeled compound (radioligand) known to bind with high affinity and specificity to the target receptor. The affinity of a test compound is then measured by its ability to compete with and displace the radioligand from the receptor.

In the context of piperazine (B1678402) derivatives, radioligand binding assays have been crucial in determining their affinity for various receptors, including sigma (σ) and dopamine (B1211576) receptors. For instance, studies on σ2 receptor ligands often employ radioligands like [¹²⁵I]RHM-4. mdpi.com The process involves incubating the radioligand with tissue homogenates (e.g., from rat liver for σ2 receptors or guinea pig brain for σ1 receptors) in the presence of varying concentrations of the test compound. mdpi.com The amount of bound radioactivity is then measured to determine the displacement, from which the inhibitory constant (Ki) can be calculated. This Ki value represents the concentration of the test compound required to occupy 50% of the receptors.

A common procedure involves an initial screening at a few fixed concentrations of the displacer (e.g., 10 nM, 100 nM, and 1 µM). mdpi.com If a compound shows significant displacement (typically ≥50%), a full competition study is conducted with a wider range of concentrations to generate a competition curve and accurately determine the Ki value. mdpi.com Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., haloperidol) to ensure the measured binding is specific to the receptor of interest. mdpi.com

Competitive Binding Experiments for Receptor Subtypes

Competitive binding experiments are essential for determining the selectivity of a compound for different receptor subtypes. This is particularly important for compounds like this compound, which may interact with multiple receptor families, such as dopamine and serotonin (B10506) receptors. These experiments are similar to standard radioligand binding assays but are conducted across a panel of different receptor subtypes.

For example, a series of N-phenylpiperazine analogs were evaluated for their affinity at dopamine D2, D3, and D4 receptors, as well as various sigma (σ1 and σ2) and serotonin (5-HT) receptor subtypes. nih.gov By comparing the Ki values obtained for each receptor subtype, the selectivity profile of the compound can be established. A compound is considered selective for a particular receptor subtype if it exhibits a significantly higher affinity (lower Ki value) for that subtype compared to others. For instance, some N-(2,3-dichlorophenyl)piperazine analogs showed high affinity for the D3 receptor (Ki values of 0.3 to 0.9 nM) and lower affinity for the D2 receptor (Ki values of 40 to 53 nM), indicating D3 receptor selectivity. nih.gov

These studies often utilize cell lines genetically engineered to express a specific human receptor subtype, allowing for a clean assessment of binding to that particular receptor without interference from other subtypes. nih.gov The data generated from these competitive binding experiments are crucial for understanding the potential pharmacological effects of a compound and for guiding the development of more selective drugs. nih.gov

Table 1: Representative Data from Competitive Binding Experiments for a Phenylpiperazine Analog

Receptor SubtypeRadioligandTest Compound Ki (nM)
Dopamine D2[3H]Spiperone45
Dopamine D3[3H]Spiperone0.7
Serotonin 5-HT1A[3H]8-OH-DPAT1.2
Sigma σ13H-Pentazocine25
Sigma σ2[125I]RHM-450
This table is illustrative and compiled from typical data found in the literature for phenylpiperazine analogs. Actual values for this compound would require specific experimental determination.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which a ligand interacts with its receptor is crucial for rational drug design. This involves elucidating the specific binding interactions and the conformational changes in the receptor that lead to its activation or inhibition.

Competitive Binding Mechanisms

The primary mechanism by which this compound and related compounds are thought to exert their effects at the receptor level is through competitive binding. This means that the compound directly competes with the endogenous ligand or a radioligand for the same binding site on the receptor.

In competitive binding, the binding of the ligand is mutually exclusive with the binding of the endogenous neurotransmitter or another competing ligand. The law of mass action governs this interaction, where the ligand with the higher affinity or concentration will have a greater probability of occupying the receptor binding site.

Studies on various piperazine derivatives have consistently shown that they displace radioligands from their binding sites in a concentration-dependent manner, which is characteristic of a competitive binding mechanism. mdpi.comnih.gov For example, in studies of σ2 receptors, piperazine-based compounds compete with the radioligand [¹²⁵I]RHM-4 for binding. mdpi.com Similarly, at dopamine receptors, these compounds compete with radioligands like [3H]spiperone. nih.gov The linear nature of the Scatchard plots and Hill coefficients close to unity in many of these studies further support a simple competitive interaction at a single binding site. nih.gov

Molecular docking studies on N-phenylpiperazine derivatives with the α1A-adrenoceptor have provided further insight into the competitive binding mechanism. rsc.org These studies have identified key amino acid residues within the receptor's binding pocket that form hydrogen bonds and electrostatic interactions with the piperazine derivatives. rsc.org The affinity of the ligand is dependent on the presence of functional groups that can favorably interact with these residues, such as an ionizable piperazine moiety, a hydrogen bond acceptor, and a hydrophobic region. rsc.org These specific interactions underpin the competitive binding of these ligands to the receptor.

Structure Activity Relationship Sar Studies and Lead Optimization

Influence of Dimethylphenyl Group Regioisomerism on Activity

The positioning of the two methyl groups on the phenyl ring, known as regioisomerism, is a critical determinant of the biological activity of 2-(3,4-Dimethylphenyl)piperazine derivatives. The specific arrangement of these substituents significantly influences how the molecule interacts with its biological target.

Research on various arylpiperazine derivatives has consistently shown that the substitution pattern on the phenyl ring dramatically affects receptor affinity. For instance, in a series of coumarin-piperazine derivatives, it was found that substituents in the ortho or meta positions of the phenyl ring have a decisive effect on affinity for 5-HT1A receptors, irrespective of their chemical nature. nih.gov The activity of these compounds is primarily dependent on the type of substituent on the N-4 position of the piperazine (B1678402) ring, with an o-methoxyphenyl group showing greater activity than phenyl, pyrimidine, or pyridine (B92270) groups. nih.gov

Furthermore, the electronic properties of the substituents on the phenyl ring can alter the pharmacological profile. Electron-donating groups like methyl (CH₃), methoxy (B1213986) (OCH₃), fluorine (F), and chlorine (Cl) appear to favor binding to µ- and δ-opioid receptors and enhance antinociceptive activity more than electron-withdrawing groups such as cyano (CN), nitro (NO₂), and trifluoromethyl (CF₃). mdpi.com This suggests that the electronic landscape of the dimethylphenyl group is a key factor in modulating the interaction with specific receptor subtypes.

Table 1: Influence of Phenyl Ring Substitution on Receptor Affinity
Compound SeriesSubstituent PositionEffect on ActivityReceptor(s)Reference
Coumarin-piperazine derivativesortho or metaDecisive for affinity5-HT1A nih.gov
Thiazole-piperazine derivativesElectron-donating (e.g., CH₃, OCH₃)Favors binding and antinociceptive activityµ- and δ-opioid mdpi.com
Thiazole-piperazine derivativesElectron-withdrawing (e.g., CN, NO₂)Reduced activityµ- and δ-opioid mdpi.com

Role of Substituents on the Piperazine Ring

The piperazine ring itself is a versatile scaffold that allows for extensive modification, and substituents on its nitrogen atoms play a pivotal role in determining the pharmacological properties of the resulting compounds. researchgate.net The two nitrogen atoms of the piperazine ring provide convenient points for functionalization, allowing for the modulation of basicity and the introduction of various pharmacophoric elements. blumberginstitute.org

In many derivatives, one nitrogen of the piperazine is attached to the dimethylphenyl group, while the other is available for substitution. The nature of the substituent on this second nitrogen can dramatically influence receptor affinity and functional activity. For instance, in the development of long-chain arylpiperazine derivatives targeting serotonin (B10506) receptors, modifications of the terminal fragment attached to the piperazine ring are known to produce both selective and non-selective compounds. acs.org

Studies on rifamycin (B1679328) derivatives have shown that even a simple change in the N-alkyl group on the piperazine ring, from a methyl to a cyclopentyl group, can lead to different pharmacokinetic properties and clinical performance due to altered interactions with lipid membranes. nih.gov Similarly, in the context of acaricidal agents, a variety of substituents on the piperazine ring did not significantly alter activity at a certain concentration, with even a simple methyl group providing effective control. researchgate.net This highlights that the optimal substituent is context-dependent and related to the specific biological target.

Furthermore, the introduction of specific functional groups can confer desired properties. For example, the incorporation of a 1-(2-hydroxyethyl)piperazine moiety has been identified as crucial for the radioprotective effects of certain compounds. nih.gov The systematic design and synthesis of derivatives based on this structure aim to enhance these protective properties while reducing toxicity. nih.gov

Table 2: Effect of Piperazine Ring Substituents on Activity
Compound ClassPiperazine SubstituentObserved EffectReference
Long-chain arylpiperazinesVarious terminal fragmentsModulates selectivity for serotonin receptors acs.org
RifamycinsN-alkyl group (methyl vs. cyclopentyl)Influences pharmacokinetic properties nih.gov
Phenylpiperazine derivativesMethyl groupEffective for acaricidal activity researchgate.net
Radioprotective agents1-(2-hydroxyethyl) moietyCrucial for radioprotective effect nih.gov

Effect of Linker Chains on Receptor Affinity and Selectivity

In many bioactive piperazine derivatives, a linker chain connects the piperazine core to another molecular fragment. The length, flexibility, and chemical nature of this linker are critical parameters that can be tuned to optimize receptor affinity and selectivity. acs.org

In a study of long-chain arylpiperazine derivatives as serotonin 5-HT1A and 5-HT7 receptor ligands, modifications of the spacer structure included the introduction of flexible pentamethylene and hexamethylene chains, as well as more rigid m- and p-xylyl moieties. nih.gov For one series of compounds, these spacer modifications had little effect on the in vitro activities. nih.gov However, for another series, a clear structure-activity relationship was observed for the 5-HT7 receptor, which strongly favored flexible linkers. nih.gov

Table 3: Impact of Linker Chains on Receptor Interactions
Compound SeriesLinker Type/LengthEffect on Affinity/SelectivityReceptor(s)Reference
Long-chain arylpiperazines (o-OMe-PhP series)Flexible vs. partly constrainedLittle effect on activity5-HT1A, 5-HT7 nih.gov
Long-chain arylpiperazines (THIQ series)Flexible linkersStrongly favored for 5-HT₇ receptor5-HT₇ nih.gov
tert-Butyl analoguesIncreasing alkyl chain lengthDecreased affinityH₃ nih.gov
Coumarin-piperazine derivativesThree or four-carbon linkerMinimal difference in affinity5-HT1A nih.gov
Arylpiperazine derivativesFive-atom linkerExplored for antipsychotic profileDopamine (B1211576)/Serotonin researchgate.net

Bioisosteric Replacement Strategies in Piperazine Derivative Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is substituted with a chemically different group that maintains similar steric and electronic properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. chem-space.comnih.gov The piperazine ring itself is often considered a privileged structure, but its properties can be mimicked or improved upon by various bioisosteres. nih.gov

A wide range of bioisosteres for the piperazine and related diamine structures have been explored in drug design. blumberginstitute.org These include pyrrolidine- and fused-pyrrolidine-based mimetics, as well as azetidine (B1206935) derivatives with stretched and spirocyclic motifs. acs.org The goal of such replacements is often to fine-tune the developability of a drug candidate. nih.gov

In the development of σ2 receptor ligands, replacing the piperazine moiety in a lead compound with diazaspiroalkanes and a fused octahydropyrrolo[3,4-b]pyrrole (B1600083) ring system resulted in a loss of affinity. nih.gov However, other replacements, such as a bridged 2,5-diazabicyclo[2.2.1]heptane, a 1,4-diazepine, and a 3-aminoazetidine analog, retained nanomolar affinities for the σ2 receptor. nih.gov This demonstrates that while some bioisosteric replacements may be detrimental to activity, others can be successfully employed to create novel and potent ligands. More than 100 FDA-approved drugs contain a piperazine moiety, and the use of its bioisosteres can advantageously alter important pharmacokinetic properties. enamine.net

Pharmacophore Modeling and Ligand-Based Design

In the absence of a three-dimensional structure of the biological target, ligand-based drug design methods are invaluable for the discovery and optimization of new drugs. nih.gov Pharmacophore modeling is a key component of this approach, where the essential structural and physicochemical features of a set of active ligands are identified to create a model that represents the key interactions required for biological activity. mdpi.com

This approach is particularly relevant for this compound derivatives, where a diverse range of compounds with varying affinities for different receptors have been synthesized. By analyzing the common structural features of the most potent and selective ligands, a pharmacophore model can be constructed. This model can then be used to virtually screen large compound libraries to identify new molecules with a high probability of being active. mdpi.com

The process of generating a 3D pharmacophore model typically involves several phases, including a constructive phase, a subtractive phase, and an optimization phase. researchgate.net For instance, a pharmacophore model for a set of ligands might consist of features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, all arranged in a specific three-dimensional orientation. mdpi.com Such models provide crucial insights into the ligand-target interactions and guide the rational design of new derivatives with improved pharmacological profiles. nih.gov

Preclinical in Vitro and in Vivo Pharmacological Evaluation

In Vitro Efficacy and Selectivity Profiling

In vitro studies are essential for determining a compound's direct biological activity at a cellular and molecular level. For derivatives of (3,4-Dimethylphenyl)piperazine, research has primarily focused on their potential as enzyme inhibitors and their effects on cancer cell lines.

Cell-Based Assays for Biological Activity

Cell-based assays are critical for observing the effects of a compound on living cells. Studies on N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine, a notable derivative, have demonstrated its biological activity in cell lines relevant to cholesterol metabolism.

This derivative, also known as YIC-C8-434, was investigated for its ability to inhibit the formation of cholesteryl esters in two distinct human cell lines:

HepG2 (Human Hepatoma Cells): These cells are a widely used model for studying liver function and metabolism.

Caco-2 (Human Colon Adenocarcinoma Cells): This cell line is a standard model for the intestinal barrier and nutrient absorption.

In these studies, YIC-C8-434 was shown to inhibit the esterification of cholesterol, a key process in cholesterol absorption and transport. nih.gov The compound's effectiveness was quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the measured biological process. The research indicated that the compound did not significantly affect the incorporation of oleic acid into other lipids like triacylglycerols and phospholipids, suggesting a specific action on cholesterol esterification. nih.gov

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. A key target for derivatives of (3,4-Dimethylphenyl)piperazine has been Acyl-CoA: cholesterol O-acyltransferase (ACAT). This enzyme is responsible for the intracellular esterification of cholesterol and exists in two isoforms, ACAT1 and ACAT2.

The derivative N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine (YIC-C8-434) was identified as a potent ACAT inhibitor. nih.gov Research demonstrated that this compound strongly inhibited microsomal ACAT from rat liver. nih.gov Further investigations confirmed its inhibitory action on cholesterol esterification in both HepG2 and Caco-2 cells, suggesting it could inhibit ACAT in both the liver and the intestine. nih.govnih.gov

In Vitro Activity of N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine (YIC-C8-434) nih.gov
Cell LineAssayIC₅₀ (µM)
Caco-2Cholesteryl Ester Formation Inhibition0.38
HepG2Cholesteryl Ester Formation Inhibition0.49

Cytotoxicity Screening on Cell Lines

For instance, numerous novel piperazine-containing compounds have been synthesized and tested for their ability to inhibit the growth of human cancer cell lines, including:

Lung carcinoma (A549)

Cervical carcinoma (HeLa)

Prostate carcinoma (DU145)

Chronic myeloid leukemia (K562)

Neuroblastoma (SH-SY5Y)

Liver hepatocellular carcinoma (HepG2) nih.govresearchgate.net

These studies often reveal that the cytotoxic activity is highly dependent on the specific chemical structure and the substituents attached to the core piperazine (B1678402) ring. nih.gov Some piperazine derivatives have shown significant growth inhibitory activity, with GI₅₀ values in the sub-micromolar range against certain cancer cell lines. ijpsonline.com

In Vivo Animal Model Studies (Excluding Human Clinical Trials)

In vivo studies in animal models are the next step in preclinical research, providing insights into a compound's effects within a whole, living organism.

Studies on Dopaminergic Neurons in Rat Ventral Tegmental Area

The ventral tegmental area (VTA) is a critical brain region for the dopaminergic system, which is involved in reward, motivation, and cognition. While no studies specifically investigating the effects of 2-(3,4-Dimethylphenyl)piperazine on dopaminergic neurons in the rat VTA were identified in the searched literature, research on related piperazine compounds highlights their potential to interact with this system. For example, various piperazine designer drugs are known to modulate dopamine (B1211576) neurotransmission. researchgate.net Additionally, certain derivatives of trifluoromethylphenyl)piperazine (TFMPP) have been shown to induce neurotoxic effects on rat dopaminergic neurons in culture. nih.gov These findings suggest that the piperazine scaffold can be a carrier for moieties that interact with the dopaminergic system, although the specific effects depend entirely on the full molecular structure.

Investigations of Rat Striatal Receptor Binding Characteristics

The striatum is a key target region for dopaminergic neurons originating in the VTA and is rich in dopamine receptors, particularly the D2 and D3 subtypes. The binding characteristics of a compound to these receptors can predict its potential neurological effects.

Specific data on the rat striatal receptor binding of this compound is not available in the reviewed literature. However, extensive research has been conducted on other N-phenylpiperazine analogs, demonstrating their ability to bind with high affinity and selectivity to dopamine receptors. mdpi.com For example, studies on various N-phenylpiperazine benzamides have shown that structural modifications can tune the binding affinity and selectivity for the D3 versus the D2 dopamine receptor. mdpi.comnih.gov One related compound, 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)-2(1H)-quinolinone (OPC-4392), was identified as an agonist for the presynaptic dopamine D2 receptor in rat striatal slices, indicating an interaction with this key receptor. nih.gov This body of research underscores that piperazine-based compounds are a versatile scaffold for developing ligands that target striatal dopamine receptors.

Assessment of Hypocholesterolemic Effects in Rodent Models

Extensive literature searches did not yield any specific studies or data regarding the assessment of hypocholesterolemic effects of the compound this compound in rodent models. Research on the lipid-lowering properties of piperazine derivatives is an area of scientific inquiry, but no publications were identified that specifically investigate this particular compound for this therapeutic effect.

Neuroprotective Effects in Murine Spinal Cord Slices

Similarly, a thorough review of published scientific literature found no evidence of studies conducted to evaluate the neuroprotective effects of this compound in murine spinal cord slices. While the neuropharmacological activities of various piperazine-containing molecules are a broad area of research, no specific data on the neuroprotective capacity of this compound in the context of spinal cord injury or related models were found.

Therefore, no data tables or detailed research findings can be provided for the requested pharmacological evaluations of this compound.

Computational Chemistry and Advanced Structural Characterization

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict how a molecule (ligand) will bind to a target, such as a protein or enzyme. These studies are fundamental in drug discovery and materials science for predicting the interaction strength and mode of binding.

Prediction of Ligand-Target Interactions

While specific molecular docking studies focusing solely on 2-(3,4-Dimethylphenyl)piperazine are not extensively documented in publicly available literature, research on closely related phenylpiperazine derivatives provides valuable insights into its potential ligand-target interactions. For instance, studies on N-phenylpiperazine derivatives have shown that these compounds can bind to various biological targets, including α1-adrenoceptors. Molecular docking of these derivatives has revealed that key interactions are often driven by the formation of hydrogen bonds and electrostatic forces with specific amino acid residues like Asp106, Gln177, Ser188, Ser192, and Phe193 rsc.org. The affinity of these derivatives is influenced by the functional groups on the piperazine (B1678402) and phenyl rings rsc.org.

A study on 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone (OPC-4392), which contains the 2,3-dimethylphenylpiperazine moiety, demonstrated its high affinity for dopamine (B1211576) D-2 receptors nih.gov. This suggests that the dimethylphenylpiperazine scaffold can effectively interact with the binding sites of these receptors. The binding affinity of OPC-4392 for D-2 receptors was found to be 500 times higher than for D-1 receptors, highlighting its selectivity nih.gov. Lesion studies further indicated that this compound interacts differently with postsynaptic and presynaptic D-2 receptors nih.gov.

The table below summarizes the binding affinities of related piperazine derivatives to various receptors, illustrating the potential interaction landscape for this compound.

Compound/Derivative ClassTarget ReceptorBinding Affinity (Ki or IC50)Reference
Phenylpiperazine derivativesMAO-A/MAO-BIC50 values ranging from 80 nM to 120 nM nih.gov
N-phenylpiperazine derivativesα1A-adrenoceptorVaries based on substituents rsc.org
Benzylpiperidine/piperazineSigma-1 ReceptorKi values as low as 3.2 nM nih.gov
7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinoneDopamine D-2 ReceptorHigh affinity (500x > D-1) nih.gov

Insights into Enzyme-Inhibitor Complexes

Molecular dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of ligand-receptor complexes over time. For phenylpiperazine derivatives that act as enzyme inhibitors, MD simulations have shown that the stability of the enzyme-inhibitor complex is crucial for their inhibitory activity. For example, in studies of piperazine derivatives as Monoamine Oxidase (MAO) inhibitors, MD simulations revealed that stable binding within the active cavity of the enzyme is a key determinant of their potency nih.gov.

Quantitative Structure-Activity Relationship (QSAR) models, often developed in conjunction with docking and simulation studies, have further elucidated the structural features of phenylpiperidines and -piperazines that are critical for their biological effects nih.gov. These models correlate the physicochemical properties of the compounds with their inhibitory activities, providing a comprehensive understanding of the enzyme-inhibitor interactions nih.gov.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and geometry of molecules with high accuracy.

Density Functional Theory (DFT) for Geometrical and Electronic Structure

DFT calculations on methylated derivatives of other aromatic compounds have shown that methylation can significantly impact the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) biointerfaceresearch.com. These orbitals are crucial in determining a molecule's reactivity and its ability to participate in charge-transfer interactions. The distribution of these frontier orbitals can indicate the most likely sites for electrophilic and nucleophilic attack biointerfaceresearch.comsysrevpharm.org.

For the this compound molecule, the nitrogen atoms of the piperazine ring are expected to be the primary sites of basicity and nucleophilicity. The dimethylphenyl group, being an electron-donating substituent, would influence the electron density distribution on the piperazine ring, potentially modulating its reactivity and interaction with biological targets. DFT calculations would be instrumental in quantifying these effects.

Solid-State Structural Analysis

The three-dimensional arrangement of molecules in a crystal is determined through solid-state structural analysis, with X-ray diffraction being the most definitive technique.

X-ray Diffraction Studies for Crystal Structures

There is no published crystal structure for this compound in the common crystallographic databases. However, numerous X-ray diffraction studies on substituted piperazine derivatives provide valuable information on the expected conformations and intermolecular interactions.

Crystal structures of various piperazinium salts show that hydrogen bonding plays a crucial role in the formation of their supramolecular assemblies nih.goviucr.org. These hydrogen bonds often involve the piperazinium N-H groups and counter-ions or solvent molecules, leading to the formation of one-, two-, or three-dimensional networks iucr.org. The table below lists crystallographic data for some related piperazine derivatives.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
1,4-DiphenylpiperazineOrthorhombicPbcaPlanar conformation around N atoms due to resonance wm.edu
1,4-DiphenethylpiperazineMonoclinicC2/cTetrahedral conformation around N atoms wm.edu
4-(4-nitrophenyl)piperazin-1-ium benzoate (B1203000) monohydrate--Extensive H-bonding network forming sheets iucr.org
4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylateTriclinicP-1Chair conformation of piperazine ring, bifurcated H-bonds nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

Detailed crystallographic analysis and computational modeling are essential to understand the three-dimensional arrangement of molecules in the solid state. These studies provide precise data on how molecules of this compound interact with each other, which influences its macroscopic physical properties.

Unfortunately, a search of the current scientific literature and crystallographic databases did not yield specific studies on the crystal structure of this compound. While research exists for various other piperazine derivatives, including different isomers and substituted analogues, the specific crystallographic data for the this compound molecule has not been publicly reported.

For context, studies on related piperazine compounds offer a general understanding of the types of intermolecular interactions that could be expected. For instance, in the crystal structures of similar heterocyclic compounds, hydrogen bonding involving the piperazine nitrogen atoms is a common and crucial interaction. These N-H···A (where A is an acceptor atom like oxygen or a halide) or D-H···N (where D is a donor atom) bonds often dictate the primary supramolecular assembly, forming chains, sheets, or more complex three-dimensional networks.

Without experimental data from X-ray diffraction analysis of this compound, the precise bond lengths and angles of its hydrogen bonds, as well as the specific details of its crystal packing motif, remain undetermined. The generation of detailed data tables illustrating these intermolecular parameters is therefore not possible at this time. Further empirical research is required to elucidate these specific structural characteristics.

Chemical Diversity, Library Synthesis, and Intellectual Property Landscape

Design and Synthesis of Dimethylphenylpiperazine Compound Libraries

The generation of chemical libraries based on a specific scaffold is a fundamental strategy in drug discovery to explore the structure-activity relationships (SAR) that govern a compound's therapeutic effect. For the 2-(3,4-dimethylphenyl)piperazine core, library synthesis focuses on introducing diversity by modifying different positions on the piperazine (B1678402) ring and the phenyl group.

The synthesis of such libraries often employs combinatorial chemistry techniques, where a core structure is reacted with a variety of building blocks to rapidly generate a large number of distinct analogues. A common approach for creating 2-arylpiperazine libraries, including those with a dimethylphenyl substituent, involves multi-step synthetic sequences. An established method begins with readily available phenacyl bromides, which can undergo asymmetric reduction to form optically enriched intermediates. nih.gov The subsequent construction of the piperazine ring can be achieved through the reduction of piperazine-2,3-diones. nih.govresearchgate.net This general strategy allows for variation in the aryl group (e.g., by using different substituted phenacyl bromides) and at other positions on the piperazine ring.

Another key synthetic strategy involves the coupling of an aryl component with a piperazine synthon. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are frequently used to form the aryl-nitrogen bond. google.com For instance, a library could be constructed by reacting various substituted 2-bromophenylpiperazine precursors with different reagents. google.com

The design of these libraries is often guided by a specific biological target. For example, in the development of Dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes, a library of piperazine-derived compounds was designed and synthesized to explore conformational constraints. cabidigitallibrary.org Similarly, libraries of arylpiperazines have been created to target serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in various central nervous system (CNS) disorders. nih.gov In one study, a series of piperazine-dithiocarbamate hybrids were synthesized, including a derivative with a 3,4-dimethylphenyl moiety, to evaluate their potential as anticancer agents. nih.gov The synthesis involved reacting a monosubstituted piperazine with various N-phenylacetamides. nih.gov

The general synthetic approach for a library containing this compound might involve the key steps outlined below:

StepDescriptionPurpose
1. Aryl Halide Synthesis Preparation of a halogenated precursor, such as 1-bromo-2-iodo-4,5-dimethylbenzene or 2-bromo-1-chloro-4,5-dimethylbenzene.Provides the core dimethylphenyl structure with a reactive site for coupling.
2. Piperazine Coupling Reaction of the aryl halide with a suitably protected piperazine, often using a palladium catalyst.Forms the crucial aryl-piperazine bond.
3. Derivatization Modification of the second nitrogen atom of the piperazine ring with various functional groups (e.g., alkylation, acylation).Introduces chemical diversity to explore structure-activity relationships.
4. Deprotection Removal of any protecting groups used during the synthesis.Yields the final library of compounds.

This modular approach allows for the systematic modification of the molecule to optimize its pharmacological properties.

Academic Perspectives on Patent Coverage of Piperazine Derivatives

The piperazine nucleus is of immense interest in drug design, leading to extensive patenting activity. nih.gov Academic reviews of this patent landscape provide insight into common synthetic routes and the wide range of therapeutic areas being explored.

Patents for piperazine derivatives disclose a variety of synthetic methodologies, reflecting the scaffold's versatility. Academic analysis reveals that a few key reaction types dominate the patented synthesis routes. nih.gov

Aromatic Nucleophilic Substitution (SNAr): This is a common method for creating N-arylpiperazines, especially when the aryl group is an electron-deficient heterocycle. Patents for drugs like Avapritinib describe the coupling of N-Boc-piperazine with a chloropyrimidine derivative in high yields. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination are frequently cited in patents for coupling aryl halides with piperazine. This method is particularly valuable for a broad range of aryl and heteroaryl groups. google.com

Reductive Amination: This is a primary method for introducing N-alkyl substituents onto the piperazine ring. Patents describe the reaction of a piperazine with an appropriate aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). nih.gov

Ring Formation: Some patents describe the synthesis of the piperazine ring itself as a key step. For example, the formation of the piperazine ring in vortioxetine (B1682262) can be achieved by reacting 2-((2,4-dimethylphenyl)thio)aniline (B569701) with bis(2-chloroethyl)amine (B1207034). google.com

A review of patents from 2010 onwards highlights that piperazine is often used as a flexible building block. nih.govresearchgate.net The synthetic routes detailed in these patents allow for modifications that can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules. nih.govresearchgate.nettandfonline.com

Synthesis MethodCommon Application in PatentsExample Drug/Intermediate
Aromatic Nucleophilic Substitution (SNAr)Formation of N-arylpiperazine bond with activated (hetero)aryl halides.Avapritinib Synthesis nih.gov
Buchwald-Hartwig AminationGeneral formation of N-arylpiperazine bonds.Vortioxetine Synthesis google.com
Reductive AminationN-alkylation of the piperazine ring.Synthesis of various kinase inhibitors. nih.gov
Ring ConstructionBuilding the piperazine heterocycle from acyclic precursors.Vortioxetine Synthesis google.com

The piperazine scaffold is featured in patents across a vast spectrum of therapeutic areas, a testament to its "drug-likeness". tandfonline.com Initially recognized primarily for its utility in developing agents for Central Nervous System (CNS) disorders, its application has expanded dramatically. nih.govresearchgate.net

A patent review covering the period from 2010 onwards identified approximately 50 patents for piperazine-based compounds, underscoring the scaffold's importance. tandfonline.com These patents reveal that while CNS applications remain prominent, there is significant research into other areas. nih.govtandfonline.com

The major therapeutic areas covered in recent piperazine derivative patents include:

Central Nervous System (CNS) Disorders: This remains a major area, with patents targeting serotonin, dopamine, and adrenergic receptors for conditions like psychosis, depression, anxiety, and Alzheimer's disease. nih.govnih.govtandfonline.com

Anticancer Agents: A growing number of patents describe piperazine derivatives as anticancer drugs. nih.govresearchgate.net Several clinically used kinase inhibitors, such as Imatinib, incorporate a piperazine moiety. researchgate.net

Antiviral and Anti-infective Agents: The piperazine core is found in compounds patented for antiviral (including HIV), antibacterial, and anti-tuberculosis activity. nih.gov

Cardiovascular and Metabolic Disorders: Patents have been filed for piperazine derivatives with applications as cardio-protective agents and for treating metabolic disorders like diabetes. cabidigitallibrary.orgnih.gov

Anti-inflammatory and Pain Relief: The scaffold is also utilized in the design of molecules aimed at treating pain and inflammation. nih.govtandfonline.com

Academic analysis suggests that the piperazine moiety is often used as a linker or scaffold to correctly orient pharmacophoric groups for optimal binding to their biological targets. nih.govtandfonline.com Its physicochemical properties can also enhance the bioavailability and efficacy of drugs. tandfonline.com The breadth of patents indicates that piperazine will continue to be a privileged scaffold in the rational design of new drugs for a wide variety of diseases. nih.govresearchgate.net

Therapeutic AreaKey Targets/Mechanisms
CNS DisordersSerotonin (5-HT), Dopamine (D2), and Adrenergic receptors. nih.govtandfonline.com
CancerKinase inhibition, apoptosis induction. nih.govresearchgate.net
Antiviral/Anti-infectiveVarious viral and bacterial targets. nih.gov
Cardiovascular & MetabolicVarious receptors and enzymes. cabidigitallibrary.orgnih.gov
Inflammation & PainTargets involved in inflammatory pathways. nih.govtandfonline.com

Emerging Research Directions and Future Outlook

The unique structural and chemical properties of the piperazine (B1678402) scaffold have positioned it as a cornerstone in medicinal chemistry. For derivatives such as 2-(3,4-Dimethylphenyl)piperazine, which combine the versatile piperazine ring with a substituted aryl moiety, the horizon of therapeutic and diagnostic applications continues to expand. Researchers are actively exploring novel biological targets, innovative delivery strategies, and advanced design methodologies to unlock the full potential of this chemical class.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(3,4-dimethylphenyl)piperazine derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of substituted piperazines often involves nucleophilic substitution or coupling reactions. For example, ultrasound-assisted synthesis (UAS) accelerates reaction kinetics by enhancing reagent mixing and reducing reaction time. In one protocol, monosubstituted piperazine derivatives were synthesized using sodium acetate and carbon disulfide in methanol under ultrasound conditions (40 kHz, 50°C) . Reaction optimization includes adjusting solvent polarity (e.g., methanol for solubility), temperature (40–60°C), and stoichiometry of aryl halides or carbonylating agents. Purity is validated via thin-layer chromatography (TLC) and column chromatography (e.g., 10% methanol/0.1% ammonium) .

Q. How are structural and purity characteristics of this compound derivatives validated in synthetic workflows?

  • Methodological Answer : Post-synthesis characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integrity .
  • Elemental Analysis : Calculated vs. experimental C, H, N values (e.g., ±0.3% deviation) ensure stoichiometric accuracy .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 365.135 for C18H18F3N3O2 derivatives) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 153–154°C) indicate crystallinity and purity .

Q. What in vitro assays are used to preliminarily assess the cytotoxicity of this compound derivatives?

  • Methodological Answer : Standard cytotoxicity screening includes:

  • MTT Assay : Measures mitochondrial activity via formazan dye reduction in cell lines (e.g., SH-SY5Y neuroblastoma) after 24-hour exposure .
  • Neutral Red Uptake : Quantifies lysosomal integrity, with IC50 values calculated using nonlinear regression .
  • Hemolytic Assay : Evaluates erythrocyte membrane disruption (e.g., <1% hemolysis indicates low cytotoxicity) .

Advanced Research Questions

Q. How do substituents on the aryl ring of this compound influence biological activity, and how can SAR studies resolve contradictory findings?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -CH3) at the 3,4-positions reduce cytotoxicity compared to electron-withdrawing groups (e.g., -Cl). For instance, 3,4-dimethylphenyl derivatives showed low cytotoxicity (0.1% cell death) in lung carcinoma models, while 2-chlorophenyl analogs exhibited potent activity (25% cell viability) . Contradictions arise from assay variability (e.g., cell type, exposure time) and pharmacokinetic factors. Resolving discrepancies requires orthogonal assays (e.g., apoptosis vs. necrosis via flow cytometry) and molecular docking to compare binding affinities (e.g., PDE10A lipophilic sites) .

Q. What advanced analytical techniques are employed to detect this compound metabolites in biological matrices?

  • Methodological Answer : Metabolite profiling uses:

  • LC-MS/MS : Direct urinalysis with a 1:4 urine-to-mobile-phase dilution minimizes matrix effects. MRM transitions (e.g., m/z 267.6 → 178.1 for dichlorophenylpiperazine) enhance specificity .
  • Glucuronidase/Sulfatase Hydrolysis : Identifies phase II metabolites via enzymatic cleavage (e.g., detecting N-(4-hydroxy-3-methoxybenzyl)piperazine after demethylenation) .
  • Stable Isotope Labeling : Tracks metabolic pathways using deuterated analogs in rodent models .

Q. How are in vivo neurotoxicity and receptor-binding properties of this compound evaluated for CNS applications?

  • Methodological Answer : Key methodologies include:

  • Sigma Receptor Imaging : Radiolabeled analogs (e.g., ¹²⁵I-BON derivatives) are synthesized via iododestannylation and evaluated in SPECT imaging. Brain-blood ratios (>7.9) and autoradiography (e.g., hippocampal uptake) confirm CNS penetration .
  • Intracellular Ca²⁺ Flux Assays : Fluorometric probes (e.g., Fluo-4 AM) quantify Ca²⁺ dysregulation in SH-SY5Y cells, linking neurotoxicity to mitochondrial hyperpolarization .
  • Apoptosis Profiling : Annexin V/PI staining distinguishes early apoptosis (e.g., 60% annexin V⁺ cells) from necrosis .

Contradictory Data Analysis

Q. Why do certain this compound derivatives show low cytotoxicity in cancer models but high neurotoxicity in neuronal cells?

  • Methodological Resolution : Tissue-specific toxicity arises from differences in receptor expression (e.g., sigma receptors in CNS vs. peripheral tissues) and metabolic activation. For example, hepatic CYP450 enzymes may detoxify carcinogenic intermediates, whereas neuronal cells lack such pathways, leading to ROS accumulation (e.g., 30% glutathione depletion) . Cross-validation using 3D tumor spheroids and blood-brain barrier (BBB) permeability models (e.g., PAMPA) clarifies context-dependent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.